4-(5-Bromo-2-chlorobenzyl)phenol
Overview
Description
4-(5-Bromo-2-chlorobenzyl)phenol is a chemical compound with the molecular formula C13H10BrClO . It has a molecular weight of 297.58 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene with boron trichloride in dichloromethane at 0 degrees Celsius . The reaction is allowed to warm to room temperature overnight. The reaction mixture is then cooled and an aqueous solution of 1 N hydrochloric acid is added .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10BrClO/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2 . This indicates the presence of bromine, chlorine, and phenol groups in the molecule.Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 401.3±35.0 °C at 760 mmHg . The compound has a molar refractivity of 70.0±0.3 cm3 . It has one hydrogen bond acceptor and one hydrogen bond donor . The compound has a polar surface area of 20 Å2 .Scientific Research Applications
Synthesis and Characterization
- 4-(5-Bromo-2-chlorobenzyl)phenol and similar compounds have been synthesized and characterized in various studies. These compounds are often used as intermediates in the synthesis of more complex molecules. For instance, Zhou Shiyang (2012) synthesized 2,4,6-Bromo-4'-nitro ether using bromine and chlorobenzene as raw materials, showcasing the use of brominated phenols in chemical synthesis (Zhou Shiyang, 2012).
Application in Coordination Chemistry
- Compounds structurally related to this compound have been utilized in the preparation of metal complexes, which are of interest in coordination chemistry. Takjoo et al. (2013) reported the synthesis of copper(II) and oxido-vanadium(IV) complexes using a similar compound, demonstrating the role of brominated phenols in developing metal-organic frameworks (Takjoo et al., 2013).
Crystallography and Vibrational Analysis
- The crystal structure and vibrational frequencies of bromo-chlorophenol derivatives have been studied, providing insight into their molecular properties. Soltani et al. (2018) conducted a study on 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, a compound similar to this compound, using Density Functional Theory (DFT) and Time-Dependent DFT. This research contributes to the understanding of the electronic and optical properties of brominated phenols (Soltani et al., 2018).
Antimicrobial and Anticancer Activities
- Some derivatives of brominated phenols exhibit biological activities, such as antimicrobial and anticancer effects. For example, a study by Shi et al. (2020) on a compound synthesized from 5-bromo-2-chlorobenzoic acid demonstrated inhibitory effects on human lung adenocarcinoma cells, highlighting the potential therapeutic applications of these compounds (Shi et al., 2020).
Catalysis and Chemical Transformations
- Brominated phenols are also employed in catalytic processes and chemical transformations. For instance, research by Roy and Manassero (2010) on tetranuclear copper(II)-Schiff-base complexes, including derivatives of brominated phenols, showed their effectiveness as catalysts in the oxidation of organic compounds (Roy & Manassero, 2010).
Safety and Hazards
Properties
IUPAC Name |
4-[(5-bromo-2-chlorophenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQCYSDEAYXXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726338 | |
Record name | 4-[(5-Bromo-2-chlorophenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-18-8 | |
Record name | 4-[(5-Bromo-2-chlorophenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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